1,2-Di(2-furyl)-1,2-ethanedione 1-oxime, also known by its IUPAC name (2Z)-1,2-bis(furan-2-yl)-2-hydroxyiminoethanone, is a compound with significant interest in organic chemistry and medicinal applications. It features a unique structure that includes two furan rings and an oxime functional group, which contributes to its reactivity and potential biological activity. This compound is classified as an oxime derivative of a diketone, specifically an ethanedione.
The synthesis of 1,2-Di(2-furyl)-1,2-ethanedione 1-oxime can be achieved through various methods. One notable approach involves the adaptation of Vilsmeier conditions for the one-step synthesis. The process typically includes the following steps:
The molecular structure of 1,2-Di(2-furyl)-1,2-ethanedione 1-oxime exhibits a distinctive arrangement:
The structural representation can be summarized as follows:
1,2-Di(2-furyl)-1,2-ethanedione 1-oxime can participate in various chemical reactions due to its functional groups:
These reactions are essential for synthesizing more complex molecules in organic chemistry.
The mechanism of action for 1,2-Di(2-furyl)-1,2-ethanedione 1-oxime primarily involves:
Understanding these mechanisms is crucial for predicting the compound's behavior in various chemical environments.
Relevant data include:
1,2-Di(2-furyl)-1,2-ethanedione 1-oxime has several potential applications:
Oximes (R₁R₂C=NOH) emerged as pivotal scaffolds in medicinal chemistry following Wilson’s landmark 1950s discovery of their capacity to reactivate acetylcholinesterase (AChE) inhibited by organophosphates (OPs). This led to pralidoxime (2-PAM), the first FDA-approved oxime antidote for OP poisoning, in 1958. Its clinical adoption marked a paradigm shift from symptomatic treatments (e.g., atropine) to targeted molecular reactivation [1]. Concurrently, the 1950s–1970s witnessed the strategic incorporation of oxime moieties into β-lactam antibiotics to broaden microbial coverage. This yielded FDA-approved agents like cefuroxime and cefpodoxime, where the oxime group enhanced stability against β-lactamases and potency against Gram-negative pathogens [1]. The 21st century has seen oximes expand into anticancer, antiviral, and anti-inflammatory domains, leveraging their versatility as synthetic intermediates and biomolecular recognition elements. For example, recent thiazolidinone-oxime hybrids demonstrate anti-SARS-CoV-2 activity via main protease (Mpro) inhibition [6].
Table 1: Key Milestones in Oxime Therapeutic Development
Time Period | Therapeutic Class | Key Advances | Representative Agents |
---|---|---|---|
1950s–1960s | OP Antidotes | Discovery of AChE reactivation; First clinical antidotes | Pralidoxime (2-PAM) |
1970s–1990s | Antibiotics | Oxime-modified β-lactams to combat resistance | Cefuroxime, Ceftizoxime |
2000s–Present | Diversified Pharmacophores | Anticancer/antiviral oxime hybrids; Bioisosteric applications | Thiazolidinone-oxime conjugates |
The oxime group (─C=N─OH) confers unique structural and mechanistic advantages:
Table 2: Functional Attributes of Oxime Moieties in Therapeutics
Attribute | Role in Drug Design | Example Application |
---|---|---|
Nucleophilicity | OP-AChE adduct cleavage | Pralidoxime reactivation kinetics |
Stereoisomerism | Geometric selectivity for target binding | Z-isomer predominance in stable drug forms |
Bioisosteric Mimicry | Replaces carbonyls/heterocycles; Modulates electronic properties | MAOM-based anti-inflammatory analogs |
Prodrug Conversion | Hydrolysis to aldehydes/ketones for sustained release | Antibiotic lipophilicity enhancement |
Metabolic Resistance | Etherification reduces oxidative deactivation | Extended half-life in cephalosporin oxime esters |
Furan rings are privileged heterocycles in medicinal oximes due to their electron-rich π-system and hydrogen-bond-accepting oxygen. In 1,2-di(2-furyl)-1,2-ethanedione 1-oxime (DFEDO), the furyl groups synergize with the oxime to enhance pharmacodynamic and pharmacokinetic properties:
Stereochemical Rigidity: DFEDO adopts a fixed (1Z)-configuration at the oxime C=N bond, confirmed by X-ray crystallography in analogs. This rigidity reduces entropic penalties during target binding [2] [7].
Hydrogen Bonding: The furan oxygen acts as a hydrogen bond acceptor, facilitating interactions with biological targets (e.g., enzyme active sites). This is critical in antimicrobial oximes like cefuroxime, where furanyl-oxime coordination enhances penicillin-binding protein affinity [1] [6].
Table 3: Structure-Activity Relationships (SAR) of Furyl-Containing Oximes
Compound | Furan Position | Key Bioactivity | Role of Furyl Group |
---|---|---|---|
1,2-Di(2-furyl)-1,2-ethanedione 1-oxime | 2-linked | Model OP scavenger; Antimicrobial precursor | Electron donation; Conjugation; H-bond acceptor |
Cefuroxime | 2-linked (oxime) | β-lactamase-resistant antibiotic | Steric blockade of enzyme hydrolysis |
(Z)-Ethyl-2-(thiazolidinone) | 2/5-linked | Anti-SARS-CoV-2 (Mpro IC₅₀: 2.1 µM) | Hydrophobic pocket penetration in viral protease |
Furan-based oxime ethers | Variable | Anticancer (Topoisomerase inhibition) | DNA intercalation via planar π-system |
Concluding Note: DFEDO exemplifies the strategic merger of oxime reactivity with furan’s electronic and steric advantages. Future designs will exploit its hybrid scaffold for multitargeted therapeutics.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0